molecular formula C7H11NOS B1376768 3-Amino-1-(thiophen-3-yl)propan-1-ol CAS No. 1386398-79-3

3-Amino-1-(thiophen-3-yl)propan-1-ol

Cat. No. B1376768
CAS RN: 1386398-79-3
M. Wt: 157.24 g/mol
InChI Key: DDJRPLHKUOZYJD-UHFFFAOYSA-N
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Description

“3-Amino-1-(thiophen-3-yl)propan-1-ol” is a chemical compound with the CAS Number: 677006-14-3 . It has a molecular weight of 157.24 . The compound is in the form of a liquid or a low melting solid . The IUPAC name for this compound is 3-amino-3-(3-thienyl)-1-propanol .


Synthesis Analysis

The synthesis of “3-Amino-1-(thiophen-3-yl)propan-1-ol” involves a stirred suspension of LAH in dry THF to which a solution of 3-oxo-3-(thiophen-3-yl)propanenitrile in dry THF is added dropwise at 0° C. under a nitrogen atmosphere . The mixture is then warmed to 25° C. and heated at 65° C. for 6 hours .


Molecular Structure Analysis

The linear formula of “3-Amino-1-(thiophen-3-yl)propan-1-ol” is C7H11NOS . The InChI code is 1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 .


Physical And Chemical Properties Analysis

“3-Amino-1-(thiophen-3-yl)propan-1-ol” is a liquid or a low melting solid .

Scientific Research Applications

Biological Activity

Thiophene derivatives have been studied for their biological activities. For example, some compounds containing a thiophene nucleus have shown various activities such as anti-inflammatory effects and acting as serotonin antagonists, which could be used in the treatment of conditions like Alzheimer’s disease .

Enantioselective Bioreduction

Thiophene derivatives have been used in enantioselective bioreduction processes. This refers to a chemical reaction that produces one enantiomer preferentially over another, which is important in creating substances with specific desired properties .

Synthetic Chemistry

In synthetic chemistry, thiophene derivatives are valuable for their potential to create advanced compounds with a variety of biological effects. They play a vital role for medicinal chemists to improve compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

Thiophene-based compounds, such as “3-Amino-1-(thiophen-3-yl)propan-1-ol”, have been the subject of increasing interest due to their potential biological activity . They have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-amino-1-thiophen-3-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJRPLHKUOZYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(thiophen-3-yl)propan-1-ol

Synthesis routes and methods

Procedure details

To a stirred suspension of LAH (1.45 g, 38.1 mmol) in dry THF (120 mL) was added a solution of 3-oxo-3-(thiophen-3-yl)propanenitrile (4.8 g, 31.8 mmol) in dry THF (40 mL) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 65° C. for 6 hours. After cooling to 0° C., a saturated solution of sodium hydroxide (2 mL) was added dropwise and the mixture was filtered. The filtrate was concentrated to dryness to give crude 3-amino-1-thiophen-3-yl-propan-1-ol which was used in next step without further purification. 1H NMR (300 MHz, CDCl3): δ 7.29-7.26 (m, 2H), 7.05 (dd, 1H, J1=4.8 Hz, J2=1.2 Hz), 5.04 (dd, 1H, J1=8.1 Hz, J2=3.0 Hz), 3.10-3.05 (m, 2H), 1.82-1.77 (m, 2H).
Name
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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